molecular formula C8H14ClNO2 B2633609 Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride CAS No. 2241130-44-7

Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Cat. No.: B2633609
CAS No.: 2241130-44-7
M. Wt: 191.66
InChI Key: XJXYKVHJKWDPPR-UHFFFAOYSA-N
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Description

Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl. It is a bicyclic compound featuring a unique hexane ring structure, which makes it an interesting subject for various chemical and pharmaceutical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride typically involves the cyclopropanation of aldehydes. One common method is the radical asymmetric intramolecular α-cyclopropanation of aldehydes, which uses a Cu(I)/secondary amine cooperative catalyst . This method allows for the efficient construction of the bicyclo[3.1.0]hexane skeleton with high enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino group and a methyl ester group. This combination of functional groups allows for diverse chemical reactivity and potential biological applications.

Properties

IUPAC Name

methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(9)3-2-5-4-6(5)8;/h5-6H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXYKVHJKWDPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2C1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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